molecular formula C13H17N3 B1519685 2-(Piperidin-3-ylmethyl)-1H-benzimidazole CAS No. 933738-45-5

2-(Piperidin-3-ylmethyl)-1H-benzimidazole

Cat. No.: B1519685
CAS No.: 933738-45-5
M. Wt: 215.29 g/mol
InChI Key: ZXNJYJAWLLYPDM-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Scientific Research Applications

Antibacterial Applications

Compounds related to "2-(Piperidin-3-ylmethyl)-1H-benzimidazole" have been studied for their antibacterial properties. A series of benzimidazoles demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria, including enterococci, suggesting their potential as new antibacterial agents (He et al., 2003).

Antitubercular Activity

Research into novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives revealed promising ex vivo antitubercular activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in tuberculosis treatment (Revathi et al., 2015).

Anticancer Agents

Derivatives of this compound, such as those incorporating piperazine, piperidine, and morpholine moieties, have been developed as antitumor agents. These compounds showed promising activity against a range of cancer lines with minimal cytotoxicity to normal cells, suggesting their potential as lead compounds for cancer therapy (Mamedov et al., 2022).

Anti-inflammatory Properties

The efficacy and safety profiles of novel benzimidazole piperidine derivatives have been explored for their anti-inflammatory effects. These compounds demonstrated high selectivity against COX-2, favorable drug-likeness, and a lack of cytotoxicity, marking them as promising candidates for non-steroidal anti-inflammatory drugs (NSAIDs) (Burayk et al., 2022).

Corrosion Inhibition

Benzimidazole derivatives have also been investigated for their corrosion inhibitive properties on steel in acidic environments. These studies have shown that such compounds can offer significant protection against corrosion, making them useful in industrial applications (Yadav et al., 2016).

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For related compounds, safety data sheets are available that provide information on handling, storage, and disposal .

Future Directions

Piperidines and their derivatives continue to be an area of active research, with recent advances in synthesis and pharmacological applications . The development of new methods for the synthesis of substituted piperidines is an ongoing area of study .

Properties

IUPAC Name

2-(piperidin-3-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNJYJAWLLYPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656495
Record name 2-[(Piperidin-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933738-45-5
Record name 2-[(Piperidin-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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